molecular formula C15H24N2 B2844849 2-Azepan-1-yl-2-p-tolyl-ethylamine CAS No. 889939-39-3

2-Azepan-1-yl-2-p-tolyl-ethylamine

Cat. No. B2844849
CAS RN: 889939-39-3
M. Wt: 232.371
InChI Key: COBRLUMEMZKHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azepan-1-yl-2-p-tolyl-ethylamine is a chemical compound with the molecular formula C15H24N2 . It has a molecular weight of 232.37 . The IUPAC name for this compound is 2-(1-azepanyl)-2-(4-methylphenyl)ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2/c1-13-6-8-14(9-7-13)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Anticancer and Antibacterial Studies

Research has demonstrated the potential of compounds derived from or related to 2-Azepan-1-yl-2-p-tolyl-ethylamine in the development of anticancer agents. For example, the synthesis of novel heterocyclic azo dye ligands and their metal complexes, derived from amino compounds similar to this compound, showed promising in vitro antitumor activity against human breast cancer, alongside antibacterial and antifungal properties (Al-adilee & Hessoon, 2019).

Synthesis of Azepanes and Benzazepines

Studies on the synthesis of azepanes and benzazepines, which are structural relatives of this compound, have shown significant advancements. Through chemoenzymatic synthesis, enantioenriched 2-aryl azepanes and benzazepines were generated, highlighting the versatility of this compound in synthesizing complex molecular architectures with potential pharmaceutical applications (Zawodny et al., 2018).

Biocompatibility Enhancements

The modification of chitosan films by blending with polyethylene glycol (PEG) to improve biocompatibility presents an application of derivatives of this compound in biomedical engineering. Such modifications aim to enhance the mechanical strength and biocompatibility of chitosan, a polysaccharide widely used in the biomedical field, demonstrating the role of this compound in developing advanced biomaterials (Zhang et al., 2002).

Drug Development and Pharmaceutical Applications

The compound's utility extends to pharmaceutical applications, where its derivatives play crucial roles in drug development and modification. For instance, the synthesis of aminoalkyl ester methyliodides from substituted acetic and propionic acids, using reactions involving aminoalkanols, demonstrates the compound's potential in creating new antibacterial agents with significant peripheral n-cholinolytic activity (Isakhanyan et al., 2013).

Safety and Hazards

The safety information available indicates that 2-Azepan-1-yl-2-p-tolyl-ethylamine is an irritant . For safe handling, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(azepan-1-yl)-2-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13-6-8-14(9-7-13)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBRLUMEMZKHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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